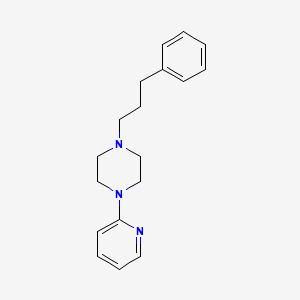

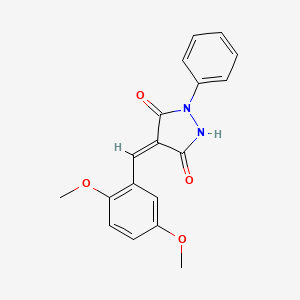

![molecular formula C17H21N7O2 B5541998 2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5541998.png)

2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Introduction :This compound is part of a class of chemicals that have been synthesized and studied for various structural and potential biological properties. While the exact compound might not be directly referenced, related structures provide insights into the synthesis, molecular structure, chemical reactions, and properties of similar triazole derivatives.

Synthesis Analysis :Synthesis typically involves the formation of the 1,2,4-triazole ring through reactions involving precursors such as acetyl chloride and aromatic aldehydes, under conditions that may involve reagents like hydrazine hydrate and ethanol for cyclisation processes (Panchal & Patel, 2011). These procedures outline the basic steps in constructing the triazole framework, potentially applicable to the synthesis of the compound .

Molecular Structure Analysis :The molecular structure of similar triazole compounds has been analyzed using techniques like X-ray diffraction, demonstrating non-planar configurations and interactions like hydrogen bonding, which could inform the structural analysis of the compound of interest (Şahin et al., 2014).

Chemical Reactions and Properties :Typically, triazole derivatives engage in various chemical reactions, including cyclization and condensation, and exhibit properties like antimicrobial activities. For instance, the reactivity of the triazole ring with different substituents can lead to a wide array of derivatives with distinct properties (Mahyavanshijyotindra et al., 2011).

Physical Properties Analysis :Physical properties such as solubility, melting point, and crystal structure can be deduced from related compounds. For example, the crystal and molecular structure of similar triazole derivatives provide information on their physical characteristics and how they might interact in different environments (Ahmed et al., 2013).

Chemical Properties Analysis :Chemical properties including reactivity, stability, and interactions with other compounds can be inferred from studies on related triazole compounds. These properties are important in understanding the behavior of the compound under different chemical conditions and its potential applications in various fields (Wang et al., 2010).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has focused on synthesizing and characterizing compounds with structural motifs similar to "2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide", demonstrating their potential in various scientific applications. For example, studies on the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners reveal methodologies that could be analogous to the synthesis and radio-labeling of related compounds, providing insights into their metabolic pathways and modes of action (Latli & Casida, 1995).

Antimicrobial Activity

Compounds containing 1,2,4-triazole and acetamide groups have been explored for their antimicrobial potential. For instance, new thiazolidin-4-one derivatives have been synthesized and evaluated for antimicrobial activities, suggesting a framework for the assessment of similar compounds (Baviskar, Khadabadi, & Deore, 2013).

Anticancer and Antitumor Activities

Research on 1,2,4-triazole derivatives bearing hydrazone moiety has explored their effects on cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids, demonstrating the potential therapeutic applications of these compounds in cancer treatment (Šermukšnytė et al., 2022).

Antioxidant Activity

The synthesis and characterization of pyrazole-acetamide derivatives and their coordination complexes have been studied for their antioxidant activities. These studies suggest that similar compounds could also exhibit significant antioxidant properties, contributing to their potential utility in scientific research (Chkirate et al., 2019).

Propriétés

IUPAC Name |

2-(4-ethyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)-N-[2-(4-methyltriazol-1-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N7O2/c1-3-23-16(14-7-5-4-6-8-14)20-24(17(23)26)12-15(25)18-9-10-22-11-13(2)19-21-22/h4-8,11H,3,9-10,12H2,1-2H3,(H,18,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTWEITVGIJXMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN(C1=O)CC(=O)NCCN2C=C(N=N2)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

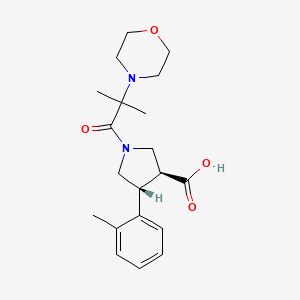

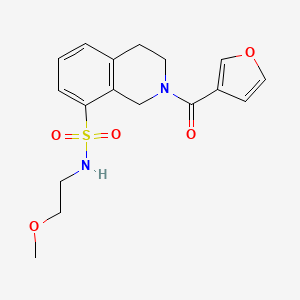

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)

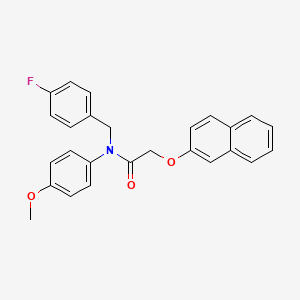

![(1S*,5R*)-6-(2-methoxyethyl)-3-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541946.png)

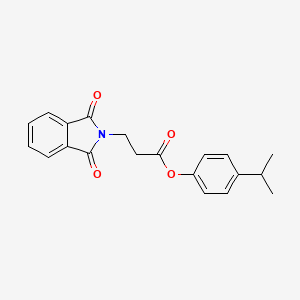

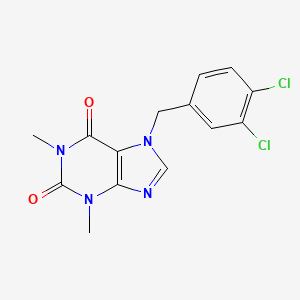

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5541954.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)

![N'-(2-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5541992.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4,6-dimethoxy-1,3,5-triazin-2-amine](/img/structure/B5542007.png)

![(1S*,5R*)-6-benzyl-3-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542017.png)